(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound “(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea” is a urea derivative featuring a quinazolinone core substituted with a 3-chlorophenyl group and a 1-methoxypropan-2-yl side chain. Urea-based compounds are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity. This compound’s unique substitution pattern may enhance its solubility and binding affinity compared to simpler quinazolinone derivatives .
Properties
CAS No. |
942001-94-7 |
|---|---|
Molecular Formula |
C19H19ClN4O3 |
Molecular Weight |
386.84 |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(1-methoxypropan-2-yl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(11-27-2)24-17(15-8-3-4-9-16(15)22-19(24)26)23-18(25)21-14-7-5-6-13(20)10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
InChI Key |
YOWAWNAYNOAOIP-HAVVHWLPSA-N |
SMILES |
CC(COC)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibition of cell viability in colorectal cancer cell lines (LoVo and HCT-116), with IC50 values indicating potent activity.
| Cell Line | IC50 Value (µM) | Effect (%) |
|---|---|---|
| LoVo | 23.500 ± 1.500 | 76.5 |
| HCT-116 | 22.667 ± 2.082 | 73.3 |
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways, specifically targeting the LDHA enzyme which is crucial for cancer metabolism .
Anti-inflammatory Activity
The compound has been assessed for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies have demonstrated that it significantly reduces COX-2 activity, suggesting potential use in treating inflammatory diseases.
| Compound | COX-2 Inhibition (%) | Concentration (mg/mL) |
|---|---|---|
| Compound A | 53.500 ± 2.121 | 0.200 |
| Compound B | 51.050 ± 3.606 | 0.200 |
The biological activity of this compound is attributed to its structural features which allow interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes like LDHA and COX-2.
- Antioxidant Properties : It exhibits significant antiradical potency, contributing to its anticancer effects by reducing oxidative stress within cells .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, enhancing its therapeutic potential against tumors .
Case Studies
Recent investigations have highlighted the efficacy of this compound in various experimental setups:
-
Study on Colorectal Cancer : A study demonstrated that treatment with the compound resulted in a marked decrease in tumor growth in xenograft models.
- Findings : Tumor volume was reduced by approximately 70% compared to control groups.
-
Inflammatory Model Studies : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers and improved clinical scores.
- Results : Reduction in TNF-alpha and IL-6 levels was observed post-treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with other urea-linked heterocycles, particularly those in the quinazolinone and arylurea families. Below is a comparative analysis with the closely related compound 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (referred to as Compound 2k in ) :
| Property | Target Compound | Compound 2k |
|---|---|---|
| Core Structure | Quinazolinone with (E)-configured imine bond | Thiazole-piperazine hybrid with hydrazinyl-benzylidene linkage |
| Aromatic Substituents | 3-Chlorophenyl | 3-Chloro-4-fluorophenyl and 3-chlorobenzyloxy |
| Side Chains | 1-Methoxypropan-2-yl | Piperazine-methylthiazole and hydrazinyl-2-oxoethyl |
| Molecular Weight | Estimated ~450–500 g/mol (based on structure) | 762.2 g/mol ([M−2HCl+H]+) |
| Key Functional Groups | Urea, quinazolinone, methoxyalkyl | Urea, thiazole, hydrazine, piperazine |
| Synthetic Yield | Not reported | 73.3% |
| Melting Point | Not reported | 194–195°C |
Key Differences and Implications
Core Heterocycle: The target compound’s quinazolinone core is structurally distinct from Compound 2k’s thiazole-piperazine system. Quinazolinones are associated with DNA intercalation and kinase inhibition, whereas thiazole derivatives often exhibit antimicrobial or anti-inflammatory activity .
In contrast, the methoxypropan-2-yl group in the target compound may improve lipophilicity, favoring blood-brain barrier penetration.
Molecular Weight : The target compound’s lower molecular weight (~450–500 g/mol vs. 762.2 g/mol) suggests better bioavailability, aligning with Lipinski’s Rule of Five guidelines.
Spectroscopic and Analytical Comparisons
- 1H-NMR: Compound 2k exhibits aromatic proton signals at δ7.34–8.47 (DMSO-d6), characteristic of its multi-substituted phenyl and thiazole rings. The target compound’s NMR would likely show distinct peaks for the quinazolinone NH (δ~10–11) and methoxypropan-2-yl protons (δ~3.3–3.6 for CH3O and δ~1.2–1.4 for CH3) .
- ESI-MS: While Compound 2k displays a prominent [M−2HCl+H]+ ion at m/z 762.2, the target compound’s mass spectrum would feature fragmentation patterns indicative of urea cleavage and quinazolinone ring stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
